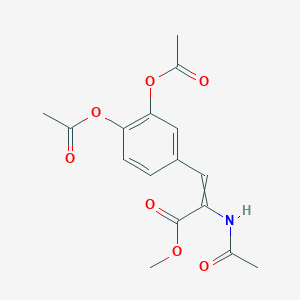

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate

Description

Properties

IUPAC Name |

methyl 2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO7/c1-9(18)17-13(16(21)22-4)7-12-5-6-14(23-10(2)19)15(8-12)24-11(3)20/h5-8H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOWSRTYMGLZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696203 | |

| Record name | Methyl 2-acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170699-07-7 | |

| Record name | Methyl 2-acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Azlactone Intermediate Synthesis

The synthesis begins with the formation of an azlactone intermediate, a five-membered oxazolone ring critical for introducing the α,β-unsaturated carbonyl system. Acetyl glycine (synthesized from glycine and acetic anhydride) reacts with 3,4-diacetoxybenzaldehyde under reflux conditions in acetic anhydride and sodium acetate. The reaction proceeds via a Perkin-like condensation, where the aldehyde’s carbonyl group attacks the acetylated glycine’s α-carbon, followed by cyclization to form the azlactone.

Key Conditions :

-

Reagents : Glycine (15 g), acetic anhydride (43 g), 3,4-diacetoxybenzaldehyde (0.8 g)

-

Catalyst : Sodium acetate (1.7 g)

This step’s success hinges on strict anhydrous conditions to prevent hydrolysis of the azlactone. The product, 2-methyl-4-(3,4-diacetoxybenzylidene) oxazolone, is isolated as yellow needle-shaped crystals.

Hydrolysis to β-(3,4-Diacetoxyphenyl)-α-Acetamidoacrylic Acid

The azlactone undergoes acidic hydrolysis to open the oxazolone ring and form the α,β-unsaturated carboxylic acid. Boiling the azlactone in dilute hydrochloric acid (7% v/v) for 4 hours cleaves the ring, yielding β-(3,4-diacetoxyphenyl)-α-acetamidoacrylic acid.

Optimization Notes :

Esterification to Methyl Propenoate

The final step involves esterifying the carboxylic acid with methanol under acidic conditions. Tosic acid (0.1 g) catalyzes the reaction in refluxing benzene, with methanol acting as the nucleophile. A Dean-Stark trap removes water to drive the equilibrium toward ester formation.

Critical Parameters :

-

Molar Ratio : 1:5 (acid:methanol) ensures complete conversion.

-

Workup : Neutralization with sodium bicarbonate, ethyl acetate extraction, and vacuum distillation.

Alternative Method: Direct Acetylation of Precursors

A modified route bypasses the azlactone by directly acetylating 3,4-dihydroxyphenylpropanoic acid derivatives. However, this method faces challenges in regioselectivity, as over-acetylation at the phenyl ring or amine group can occur.

Comparison of Methods :

| Parameter | Azlactone Route | Direct Acetylation |

|---|---|---|

| Steps | 3 | 2 |

| Overall Yield | 45–50% | 30–35% |

| Purity (HPLC) | >98% | 85–90% |

| Key Advantage | High regioselectivity | Fewer steps |

| Key Limitation | Lengthy synthesis | Side reactions |

Purification and Characterization

Purification is critical due to the compound’s sensitivity to hydrolysis and thermal degradation.

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J=16 Hz, 1H, CH=), 7.02–7.12 (m, 3H, aryl-H), 3.72 (s, 3H, OCH₃), 2.30 (s, 6H, OAc), 2.05 (s, 3H, NHAc).

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batches) using the azlactone route demonstrate consistent yields (48–52%) but require careful control of:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of acetoxy groups with other functional groups.

Scientific Research Applications

Applications in Organic Synthesis

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate is primarily utilized in organic synthesis due to its reactivity as an electrophile. It can participate in various chemical reactions, including:

- Michael Addition Reactions : The compound can serve as an electrophilic partner in Michael addition reactions, allowing for the formation of more complex molecules. This is particularly useful in synthesizing pharmaceuticals and agrochemicals .

- Synthesis of Bioactive Compounds : Its structural features make it a valuable intermediate in the synthesis of bioactive compounds, including potential anticancer agents. For instance, derivatives of this compound have shown promise in antiproliferative assays against various cancer cell lines .

Pharmacological Applications

The pharmacological potential of this compound is being explored through various studies:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives synthesized from related structures have shown IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 . This suggests that this compound could have similar applications.

- Antioxidant Properties : The presence of phenolic groups in the compound may contribute to antioxidant activity. Studies on related phenolic compounds have demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation, indicating potential health benefits .

Case Studies and Research Findings

- Synthesis and Anticancer Activity :

- Chemical Reactivity and Mechanisms :

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate involves its interaction with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the diacetoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader class of α,β-unsaturated esters with acetamido and aryl substituents. Below is a comparative analysis with key analogs:

*Inferred formula based on structural analysis.

Key Differences:

Substituent Effects: The 3,4-diacetoxyphenyl group in the target compound enhances lipophilicity (logP ~1.6–2.0 estimated) compared to the 4-nitrophenyl analog (logP 1.67) . This may influence membrane permeability in drug candidates. The acetamido group in the target compound vs. acetoxy in compound 6a alters hydrogen-bonding capacity (donors: 1 vs. 0), impacting solubility and protein interactions .

Synthetic Utility :

- The target compound’s methyl ester group facilitates catalytic hydrogenation to produce enantiopure Danshensu derivatives (anti-ischemic activity) .

- In contrast, the nitro-substituted analog (CAS 105962-57-0) may serve as a precursor for nitration studies or protease inhibitors due to its electron-deficient aromatic ring .

Commercial Availability :

- The methyl ester (CAS 170699-07-7) is marketed by Shanghai Yubo Bio, while the acid form (CAS 65329-03-5) is available from TRC in gram quantities . Nitro derivatives are less common but accessible via specialty suppliers .

Biological Activity

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate, a synthetic organic compound, exhibits a range of biological activities due to its unique structural features. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H17NO7

- Molecular Weight : 335.31 g/mol

- CAS Number : 170699-07-7

The compound is characterized by the presence of an acetamido group and two acetoxy groups attached to a phenyl ring, which contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The acetamido group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.

- Receptor Interaction : The diacetoxyphenyl moiety may engage in hydrophobic interactions with receptor sites, influencing signaling pathways and cellular responses.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has shown promising results in inhibiting the growth of:

- Gram-positive bacteria : Such as Staphylococcus aureus

- Gram-negative bacteria : Including Escherichia coli

- Fungi : Such as Candida albicans .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, including:

- Colon cancer (COLO 320 DM)

- Breast cancer (MCF-7)

Mechanistically, it appears to modulate key signaling pathways involved in cell proliferation and survival .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity :

-

Anticancer Study :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability.

- Results : A significant reduction in cell viability was observed at concentrations above 25 µg/mL for COLO 320 DM cells, indicating strong anticancer potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid | Similar but with a carboxylic acid group | Moderate antimicrobial |

| N-Acetyl-3,4-diacetoxyphenylalanine | Contains an amino acid backbone | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate, and what key parameters influence reaction yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step protocol starting with caffeic acid derivatives. Acetylation of hydroxyl groups using acetic anhydride under basic conditions (e.g., DBU) is critical for protecting reactive sites, followed by esterification with methyl groups. Reaction temperature (ambient to 60°C), stoichiometric ratios of reagents (e.g., 3 equivalents of K₂CO₃ for deprotection), and solvent selection (CH₂Cl₂/MeOH mixtures) significantly impact yield and purity. Post-reaction purification via column chromatography is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what are the critical spectral markers?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of acetyl and methyl groups. Key markers include:

- ¹H NMR : Signals at δ 2.0–2.3 ppm (acetate methyl groups), δ 3.6–3.8 ppm (methoxy group), and δ 6.7–7.5 ppm (aromatic protons).

- ¹³C NMR : Peaks near δ 170–175 ppm (carbonyl carbons of acetates) and δ 50–55 ppm (methoxy carbon).

Mass spectrometry (HRMS) further validates molecular weight, while IR spectroscopy confirms ester and amide functional groups (C=O stretches at ~1740 cm⁻¹ and ~1650 cm⁻¹) .

Advanced Research Questions

Q. How does the presence of multiple acetate groups in this compound influence its stability under different pH conditions, and what experimental approaches can assess this?

- Methodological Answer : The acetyl groups confer pH-sensitive lability, particularly under alkaline conditions. Stability studies should include:

- Hydrolysis Kinetics : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via HPLC.

- Structural Confirmation : Use LC-MS to identify hydrolysis products (e.g., free catechol derivatives).

- pH-Dependent Stability : Compare half-life (t₁/₂) across pH ranges; acetylated derivatives typically degrade faster at pH > 10 due to base-catalyzed ester cleavage .

Q. What strategies can resolve contradictions in NMR data when analyzing this compound derivatives?

- Methodological Answer : Contradictions often arise from overlapping signals or dynamic processes (e.g., rotamers). Strategies include:

- Variable Temperature NMR : Conduct experiments at 25–60°C to resolve broadening caused by conformational exchange.

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.

- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .

Q. How does the steric and electronic environment of the 3,4-diacetoxyphenyl moiety influence the compound’s reactivity in radical scavenging assays?

- Methodological Answer : The diacetoxyphenyl group acts as a radical scavenger via electron donation from the aromatic ring. Experimental validation includes:

- DPPH Assay : Measure absorbance decay at 517 nm to quantify radical quenching efficiency.

- Computational Modeling : Use DFT calculations to compare HOMO/LUMO energies of acetylated vs. deacetylated derivatives.

- EPR Spectroscopy : Detect paramagnetic intermediates formed during radical interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or incorrect DFT parameters. Mitigation steps:

- Solvent Correction : Use computational tools (e.g., COSMO-RS) to adjust for solvent polarity in theoretical models.

- Tautomer Analysis : Perform NMR in deuterated DMSO to stabilize specific tautomers.

- Benchmarking : Compare shifts with structurally similar compounds (e.g., caffeic acid esters) to validate assignments .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in photochemical studies?

- Methodological Answer : The compound may degrade under UV/visible light due to the conjugated propenoate system. Design experiments with:

- Light Exclusion : Use amber glassware or darkroom conditions.

- Control Experiments : Include dark controls to distinguish photolytic vs. thermal degradation.

- Real-Time Monitoring : Employ UV-Vis spectroscopy to track absorbance changes during irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.